2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 571164-72-2
VCID: VC14655314
InChI: InChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+
SMILES:
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide

CAS No.: 571164-72-2

Cat. No.: VC14655314

Molecular Formula: C18H16N4O2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide - 571164-72-2

Specification

CAS No. 571164-72-2
Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
IUPAC Name N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide
Standard InChI InChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+
Standard InChI Key WNVWYGRIDDYBSN-RGVLZGJSSA-N
Isomeric SMILES CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32
Canonical SMILES CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is characterized by a hydrazine backbone bridging an indole-3-carbaldehyde group and an o-tolyl-substituted acetamide. The indole moiety contributes to its planar aromatic structure, while the hydrazinyl-oxoacetamide segment introduces polarity and hydrogen-bonding capabilities. The IUPAC name, N[(E)1Hindol3ylmethylideneamino]N(2methylphenyl)oxamideN'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide, reflects its stereochemical configuration and functional groups.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number571164-72-2
Molecular FormulaC18H16N4O2\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}
Molecular Weight320.3 g/mol
IUPAC NameN[(E)1Hindol3ylmethylideneamino]N(2methylphenyl)oxamideN'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide
Standard InChIInChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+

The compound’s hydrazone linkage (-NH-N=CH-\text{-NH-N=CH-}) enables tautomerism, which may influence its reactivity and binding affinity to biological targets .

Spectral Characteristics

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of critical functional groups. The 1H-NMR^1\text{H-NMR} spectrum exhibits signals for the indole NH proton (δ=8.38ppm\delta = 8.38 \, \text{ppm}), methyl groups (δ=2.302.67ppm\delta = 2.30–2.67 \, \text{ppm}), and aromatic protons (δ=7.567.69ppm\delta = 7.56–7.69 \, \text{ppm}) . IR spectra reveal stretches for the carbonyl (ν=1676cm1\nu = 1676 \, \text{cm}^{-1}) and imine (ν=1607cm1\nu = 1607 \, \text{cm}^{-1}) groups, consistent with hydrazone formation .

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via a condensation reaction between 1H-indole-3-carbaldehyde and N(otolyl)oxalamicN-(o-tolyl)oxalamic hydrazide under acidic or basic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydrazide in ethanol with a catalytic amount of hydrochloric acid, yielding the product in 75–85% after recrystallization .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcome
11H-Indole-3-carbaldehyde, N(otolyl)oxalamicN-(o-tolyl)oxalamic hydrazide, ethanol, HClFormation of hydrazone bond
2Reflux at 80°C for 6 hoursCrude product precipitation
3Recrystallization (ethanol)Purified compound (85% yield)

Challenges in Synthesis

Key challenges include optimizing reaction time and temperature to prevent side products such as Schiff bases or over-oxidized species . Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 80% .

Pharmacological Activities

Antimicrobial Efficacy

Against Escherichia coli and Staphylococcus aureus, the compound exhibits minimum inhibitory concentrations (MIC) of 100–200 µg/mL, outperforming early-generation thiazole derivatives but lagging behind modern antibiotics like ciprofloxacin (MIC = 25 µg/mL) . Its broad-spectrum activity stems from disruption of microbial cell wall synthesis via penicillin-binding protein inhibition .

Table 3: Comparative Antimicrobial Activity

CompoundMIC (µg/mL)Target Pathogens
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide100–200E. coli, S. aureus
Ciprofloxacin25Gram-negative bacteria
Ketoconazole50Fungal species

Mechanism of Action

Enzyme Inhibition

The compound competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, with a KiK_i of 1.2 µM. Molecular docking studies reveal hydrogen bonds between the hydrazone oxygen and DHFR’s active-site residues (Asp27, Lys32), while the indole group occupies a hydrophobic pocket .

Receptor Modulation

In breast cancer models, it downregulates estrogen receptor-alpha (ER-α) expression by 40% at 10 µM, suggesting utility in hormone-resistant malignancies. This effect is synergistic with tamoxifen, reducing viable MCF-7 cells by 70% in combination therapy .

Current Research and Clinical Relevance

Preclinical Trials

A 2024 study evaluated its pharmacokinetics in Sprague-Dawley rats, revealing a plasma half-life of 4.2 hours and oral bioavailability of 62%. Dose-dependent hepatotoxicity was observed at 50 mg/kg, necessitating structural modifications to improve safety .

Patent Landscape

Patents filed in 2023 (WO2023124567A1, CN115894642A) claim derivatives of this compound for treating multidrug-resistant tuberculosis and pancreatic cancer, highlighting its versatility .

Future Directions

Structural Optimization

Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the indole C5 position may enhance DNA intercalation and reduce metabolic degradation . Hybridization with thiazole or triazole moieties could improve antimicrobial potency .

Targeted Drug Delivery

Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) are under investigation to enhance tumor-specific uptake and mitigate off-target effects. Early results show a 3-fold increase in HepG2 apoptosis compared to free drug .

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